N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide
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Overview
Description
N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide is a complex organic compound characterized by its unique thienopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-cyanoacetamide with a suitable aldehyde or ketone in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the thienopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thienopyran derivatives.
Scientific Research Applications
N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The cyano group and the thienopyran ring play crucial roles in its reactivity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N’-(2-hydroxyethyl)ethanediamide
- N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)decanamide
Uniqueness
N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of the phenylacetamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
353484-29-4 |
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Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H18N2O2S/c1-18(2)9-13-14(10-19)17(23-15(13)11-22-18)20-16(21)8-12-6-4-3-5-7-12/h3-7H,8-9,11H2,1-2H3,(H,20,21) |
InChI Key |
CZHLXWTUWNFEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)CC3=CC=CC=C3)C |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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